molecular formula C7H11BN2O2 B11748869 [5-(Dimethylamino)pyridin-2-yl]boronic acid

[5-(Dimethylamino)pyridin-2-yl]boronic acid

Cat. No.: B11748869
M. Wt: 165.99 g/mol
InChI Key: ULOBXXZRPTWYBZ-UHFFFAOYSA-N
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Description

[5-(Dimethylamino)pyridin-2-yl]boronic acid: is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique properties and versatile applications. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a dimethylamino group. The combination of these functional groups imparts distinct reactivity and makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Dimethylamino)pyridin-2-yl]boronic acid typically involves the following steps:

    Borylation of Pyridine Derivatives: The initial step involves the borylation of a pyridine derivative

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Boronic esters, borates.

    Reduction: Reduced boron species.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(Dimethylamino)pyridin-2-yl]boronic acid is widely used as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is pivotal in the formation of carbon-carbon bonds, making it essential for the synthesis of complex organic molecules .

Biology

In biological research, this compound is employed in the development of boron-containing drugs and bioactive molecules. Its ability to interact with biological molecules such as proteins and nucleic acids makes it valuable in medicinal chemistry .

Medicine

In medicine, this compound derivatives are explored for their potential therapeutic applications. They are investigated for their role in enzyme inhibition, cancer treatment, and as diagnostic agents .

Industry

Industrially, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its unique reactivity allows for the creation of materials with tailored properties .

Mechanism of Action

The mechanism of action of [5-(Dimethylamino)pyridin-2-yl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain active site serine residues. The compound’s dimethylamino group enhances its solubility and facilitates its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [5-(Dimethylamino)pyridin-2-yl]boronic acid lies in its combination of a boronic acid group with a dimethylamino-substituted pyridine ring. This combination imparts distinct reactivity and enhances its utility in various chemical and biological applications. The presence of the dimethylamino group also improves its solubility and facilitates its interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H11BN2O2

Molecular Weight

165.99 g/mol

IUPAC Name

[5-(dimethylamino)pyridin-2-yl]boronic acid

InChI

InChI=1S/C7H11BN2O2/c1-10(2)6-3-4-7(8(11)12)9-5-6/h3-5,11-12H,1-2H3

InChI Key

ULOBXXZRPTWYBZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=C(C=C1)N(C)C)(O)O

Origin of Product

United States

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